![molecular formula C8H12O2 B2667234 Methyl 3-methylbicyclo[1.1.1]pentane-1-carboxylate CAS No. 796963-31-0](/img/structure/B2667234.png)

Methyl 3-methylbicyclo[1.1.1]pentane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

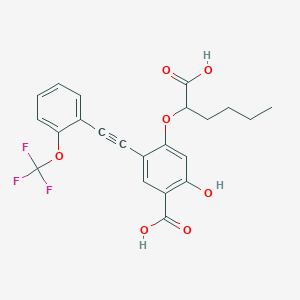

“Methyl 3-methylbicyclo[1.1.1]pentane-1-carboxylate” is a chemical compound with the CAS Number: 796963-31-0 . It has a linear formula of C8H12O2 . The compound has a molecular weight of 140.18 .

Molecular Structure Analysis

The Inchi Code for “Methyl 3-methylbicyclo[1.1.1]pentane-1-carboxylate” is 1S/C8H12O2/c1-7-3-8(4-7,5-7)6(9)10-2/h3-5H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.Applications De Recherche Scientifique

- Bicyclo[1.1.1]pentanes (BCPs) are highly strained carbocycles with a fascinating three-dimensional carbon framework. Researchers have explored enantioselective C–H functionalization of BCPs using donor/acceptor diazo compounds catalyzed by chiral dirhodium complexes. This innovative strategy allows access to chiral substituted BCPs, expanding their synthetic versatility .

- BCP derivatives serve as molecular building blocks in materials science. They find applications as molecular rods, molecular rotors, and supramolecular linker units. These versatile structures contribute to the design of novel materials, including liquid crystals and metal–organic frameworks .

- The BCP motif has attracted interest from the pharmaceutical industry. Its three-dimensional framework can replace phenyl, tert-butyl, and alkyne groups, altering pharmacokinetic properties. Researchers recognize BCPs as bioisosteres for drug design and optimization .

- The chemistry of methyl 3-methyl-BCP carboxylate displays broad substrate scope and functional group tolerance. Researchers have applied it to BCP analogs of biologically-relevant targets, such as peptides, nucleosides, and pharmaceuticals .

- BCPs containing a proximal stereocenter are underrepresented in the literature. Enantioselective functionalization allows the generation of chiral BCPs, overcoming limitations posed by stoichiometric chiral auxiliaries .

- Efforts to synthesize BCPs have led to scalable conditions for specific derivatives. For instance, the synthesis of bicyclo[1.1.1]pentylamine has been achieved under scalable conditions, enabling its commercialization .

Enantioselective C–H Functionalization of Bicyclo[1.1.1]pentanes

Materials Science and Molecular Rods

Pharmaceutical Industry and Bioisosteres

Synthesis of Biologically-Relevant Targets

Chiral Synthesis and Stereocenters

Commercialization and Scalable Synthesis

Safety and Hazards

Propriétés

IUPAC Name |

methyl 3-methylbicyclo[1.1.1]pentane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-7-3-8(4-7,5-7)6(9)10-2/h3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKWOYVMQBXOHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C1)(C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-methylbicyclo[1.1.1]pentane-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]acetamide;hydrochloride](/img/structure/B2667153.png)

![Methyl 5,8-dioxo-7-phenethylhexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2667154.png)

![5-(2-(2,4-dimethylphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2667156.png)

![(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/no-structure.png)

![3-(2,5-Dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2667160.png)

![N-[1-(1-Adamantyl)propyl]-4-methoxybenzenesulfonamide](/img/structure/B2667165.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one](/img/structure/B2667166.png)

![1-(3-chlorophenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2667167.png)

![N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B2667169.png)

![N-(1,3-benzodioxol-5-yl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2667172.png)